molecular formula C12H16O2Si B14745175 Trimethylsilyl 3-phenylprop-2-enoate CAS No. 2078-20-8

Trimethylsilyl 3-phenylprop-2-enoate

Cat. No.: B14745175
CAS No.: 2078-20-8
M. Wt: 220.34 g/mol
InChI Key: HEVXLPBSUCJVAQ-UHFFFAOYSA-N
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Description

Trimethylsilyl 3-phenylprop-2-enoate is an organic compound characterized by the presence of a trimethylsilyl group attached to a 3-phenylprop-2-enoate moiety. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl 3-phenylprop-2-enoate can be synthesized through various methods. One common approach involves the reaction of 3-phenylprop-2-enoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Trimethylsilyl 3-phenylprop-2-enoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be utilized in the synthesis of biologically active molecules and as a precursor in drug development.

    Medicine: Its derivatives may have potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trimethylsilyl 3-phenylprop-2-enoate involves its reactivity with various chemical species. The trimethylsilyl group can stabilize reactive intermediates, facilitating reactions such as nucleophilic substitution and addition. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-phenylprop-2-enoate: Similar in structure but lacks the trimethylsilyl group.

    Methyl 3-phenylprop-2-enoate: Another analog with a different ester group.

    3-Phenylprop-2-enoic acid: The parent acid form of the compound.

Uniqueness

Trimethylsilyl 3-phenylprop-2-enoate is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and various applications.

Properties

CAS No.

2078-20-8

Molecular Formula

C12H16O2Si

Molecular Weight

220.34 g/mol

IUPAC Name

trimethylsilyl 3-phenylprop-2-enoate

InChI

InChI=1S/C12H16O2Si/c1-15(2,3)14-12(13)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

HEVXLPBSUCJVAQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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